Compound Description: This compound is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. It serves as a constrained analog of phenylalanine, often incorporated into peptides to study structure-activity relationships. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. The presence of a carboxylic acid group at the 1-position and methoxy substituents on the aromatic ring distinguish it from the target compound. These structural modifications might influence its physicochemical properties and biological activities. []
Compound Description: This morpholinone derivative is a crucial intermediate in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. It is obtained through the Petasis reaction and subsequently undergoes the Pomeranz–Fritsch–Bobbitt cyclization to yield the target tetrahydroisoquinoline derivative. []
Relevance: This compound serves as a precursor to (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which shares the core 1,2,3,4-tetrahydroisoquinoline moiety with 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. Although not a direct structural analog, its role as a synthetic intermediate highlights the versatility of the 1,2,3,4-tetrahydroisoquinoline scaffold in accessing diverse chemical space. []
Compound Description: These derivatives were designed as conformationally restricted analogs of quinuclidin-3-yl benzhydrylcarbamate, exhibiting high affinity for the M3 muscarinic receptor. In particular, (+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride displayed potent inhibitory activity against bladder contraction, suggesting potential therapeutic applications for overactive bladder. []
Relevance: This class of compounds shares the 1,2,3,4-tetrahydroisoquinoline core with 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. The presence of a quinuclidine moiety linked through a carboxylate group at the 2-position and variations in the aryl substituent at the 1-position introduce structural diversity, influencing their pharmacological profiles. []
Compound Description: This compound represents a new class of tetrahydroisoquinoline κ opioid receptor antagonists, exhibiting high potency and selectivity for the κ opioid receptor over the μ and δ subtypes. Its favorable physicochemical properties, including predicted brain penetration, make it a promising candidate for further development as a potential therapeutic agent for depression, anxiety, and substance abuse. []
Relevance: PDTic shares the 1,2,3,4-tetrahydroisoquinoline core structure with 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. The presence of a hydroxyl group at the 7-position, a carboxamide substituent at the 3-position, and a chiral alkyl chain containing a piperidine ring contribute to its distinct pharmacological profile as a κ opioid receptor antagonist. []
Compound Description: This compound exhibits high affinity for the dopamine D3 receptor, showing a 123-fold preference over the D2 receptor subtype. Its pharmacological profile suggests potential as a novel radioligand for investigating dopamine D3 receptor-related processes in vitro and in vivo. []
Relevance: This compound incorporates the 1,2,3,4-tetrahydroisoquinoline moiety within its structure, linked to an acrylamide chain containing an iodophenyl group. While structurally related to 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline through the tetrahydroisoquinoline core, the extended chain and the presence of the iodine atom introduce significant structural variations, influencing its binding affinity and selectivity towards dopamine receptors. []
Compound Description: This series of compounds was designed to identify selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists with reduced adverse effects. Among them, compound 26v displayed potent PPARγ agonist and antagonist activities, surpassing those of previously reported compound 1. Notably, 26v exhibited weak protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and improved oral absorption compared to compound 1, indicating its potential as a therapeutic agent for insulin resistance. []
Relevance: These derivatives share the core 1,2,3,4-tetrahydroisoquinoline scaffold with 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. The presence of a tetrazole ring at the 6-position and diverse substituents at the 2- and 7-positions, particularly those containing heterocyclic moieties, contribute to their unique pharmacological profiles as selective PPARγ partial agonists. []
(S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position
Compound Description: This class of compounds, particularly (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g), exhibited potent partial agonist activity towards PPARγ with minimal inhibition of PTP1B. This selectivity makes 20g a promising candidate for further development as an antidiabetic agent with potentially reduced side effects. []
Relevance: These derivatives, like 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline, possess the 1,2,3,4-tetrahydroisoquinoline scaffold as a central structural element. The key differentiating factor is the presence of an acidic group (tetrazole) at the 6-position, along with various substituents at the 2- and 7-positions, which significantly influence their binding affinity and selectivity towards PPARγ. []
Compound Description: This series of compounds includes (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE), identified as a potent and selective PPARγ agonist and PTP-1B inhibitor. Notably, 13jE displayed a safer efficacy profile compared to rosiglitazone, a full PPARγ agonist, suggesting its potential as a therapeutic agent for diabetes with reduced side effects. []
Relevance: This class of compounds shares the core 1,2,3,4-tetrahydroisoquinoline scaffold with 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. The presence of a carboxylic acid group at the 3-position, along with distinct substituents at the 2- and 7-positions, including heterocyclic moieties, contributes to their potent PPARγ agonist and PTP-1B inhibitory activities. []
(1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines and (aminomethyl)-N-(arylacetyl)-4,5,6,7-tetrahydrothienopyridines
Compound Description: This class of compounds represents a novel series of potent κ opioid analgesics, displaying significant improvements in potency and duration of action compared to their parent compounds. Their antinociceptive activity is attributed to their interactions with the κ opioid receptor. []
Relevance: These compounds, while sharing the 1,2,3,4-tetrahydroisoquinoline core with 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline, differ significantly in their substitution patterns. The presence of an aminomethyl group at the 1-position, an arylacetyl group at the 2-position, and the potential for variations in the aromatic ring system (tetrahydroisoquinoline vs. tetrahydrothienopyridine) contribute to their distinct pharmacological profiles. []
Compound Description: CDTic, along with its closely related analogs, acts as highly potent and selective κ opioid receptor antagonists. These compounds demonstrate favorable physicochemical properties and the ability to penetrate the blood-brain barrier, suggesting their potential as therapeutic agents for conditions such as depression, anxiety, and substance abuse. []
Relevance: CDTic shares the 1,2,3,4-tetrahydroisoquinoline core structure with 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. The presence of a hydroxyl group at the 7-position, a carboxamide substituent at the 3-position, and a bulky chiral alkyl chain contributes to its unique binding affinity and selectivity towards the κ opioid receptor. []
Compound Description: This compound represents a derivative of 1,2,3,4-tetrahydroisoquinoline with a complex, bulky structure. Its crystal structure has been extensively studied to understand the conformational preferences and intermolecular interactions of such substituted tetrahydroisoquinoline derivatives. []
Relevance: This compound highlights the structural diversity achievable within the 1,2,3,4-tetrahydroisoquinoline scaffold, similar to 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. The presence of a benzyl group at the 2-position, a fluorene moiety at the 4-position, and a naphthalene ring system all contribute to its unique steric and electronic properties. []
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylamide (Tic) Based Macrocycles
Compound Description: These macrocyclic compounds were designed as inhibitors of the hepatitis C virus (HCV) NS3 protease, a key enzyme in the viral life cycle. Macrocyclization of the Tic moiety enhances binding affinity and selectivity for the protease active site. []
Relevance: These macrocycles incorporate the 1,2,3,4-tetrahydroisoquinoline-3-carboxylamide (Tic) moiety, highlighting the potential for expanding the 1,2,3,4-tetrahydroisoquinoline scaffold, as seen in 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline, into larger cyclic structures. This approach can enhance target specificity and improve pharmacokinetic properties. []
1-aryl-3-(phenylthio)oxindoles and 2-substituted-3-oxo-4-(phenylthio)-1,2,3,4-tetrahydroisoquinolines
Compound Description: These compounds are substrates for regioselective monofluorination reactions, leading to the synthesis of fluorinated oxindole and isoquinoline derivatives, respectively. These fluorinated analogs often exhibit altered physicochemical properties and biological activities compared to their non-fluorinated counterparts. []
Relevance: While not direct analogs, these compounds exemplify the application of synthetic transformations, such as fluorination, to modify the properties of heterocyclic systems related to 1,2,3,4-tetrahydroisoquinoline, similar to 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. []
Compound Description: KY-021 is a potent and orally active PPARγ agonist with promising antidiabetic activity. It effectively reduces plasma glucose and triglyceride levels in animal models of diabetes, showing potential as a therapeutic agent for type 2 diabetes. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. The presence of a carboxylic acid group at the 3-position, a benzyl group at the 2-position, and a substituted oxazole ring linked through an ethoxy chain at the 7-position contributes to its potent PPARγ agonist activity. []
Compound Description: 3', 4'DHBnTIQ is an endogenous neurotoxin implicated in the pathogenesis of Parkinson's disease. Its toxicity is attributed to its ability to be taken up into dopaminergic neurons via the dopamine transporter, where it is metabolized to cytotoxic species. []
Relevance: This compound highlights the potential for 1,2,3,4-tetrahydroisoquinoline derivatives, like 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline, to exhibit biological activity in the central nervous system. The presence of a dihydroxybenzyl group at the 1-position is crucial for its uptake into dopaminergic neurons and subsequent neurotoxicity. []
1-oxo-1,2,3,4-tetrahydroisoquinoline and 1-oxo-1,2-dihydroisoquinoline Derivatives
Compound Description: These derivatives were explored as potential inhibitors of the West Nile Virus (WNV) protease, a key enzyme for viral replication. While showing some inhibitory activity, further optimization is needed to improve their potency and selectivity. []
Relevance: These compounds exemplify the use of the 1,2,3,4-tetrahydroisoquinoline scaffold, similar to 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline, in medicinal chemistry efforts targeting viral proteases. The presence of an oxo group at the 1-position and variations in the saturation state of the heterocyclic ring offer opportunities for modulating their pharmacological properties. []
Compound Description: PI-OH acts as a potentiator of sympathomimetic amines, enhancing the effects of noradrenaline in adrenergically innervated tissues. Its lack of postsynaptic inhibitory effects makes it a potentially useful tool for studying adrenergic transmission. []
Relevance: PI-OH shares the 1,2,3,4-tetrahydroisoquinoline core with 2-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. The presence of a hydroxyl group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 4-position contribute to its unique pharmacological profile as a potentiator of sympathomimetic amines. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.